2-(Prop-1-en-2-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Prop-1-en-2-yl)morpholine is an organic compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine with both amine and ether functional groups The compound this compound is characterized by the presence of a prop-1-en-2-yl group attached to the nitrogen atom of the morpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(Prop-1-en-2-yl)morpholine involves the nucleophilic ring opening of epoxides. For example, the reaction of limonene oxide with morpholine can produce 1-methyl-2-morpholino-4-(prop-1-en-2-yl)cyclohexan-1-ol . This reaction can be carried out in bulk solution or in electrosprayed microdroplets with a 1:1 water/methanol solvent system. The reaction conditions typically involve elevated temperatures (60–70°C) and extended reaction times (16–48 hours) in bulk solution .
Industrial Production Methods
Industrial production of morpholine derivatives, including this compound, often involves the dehydration of diethanolamine with concentrated sulfuric acid . Alternatively, it can be synthesized from bis(2-chloroethyl)ether in a reaction with ammonia, which also produces ammonium chloride as a byproduct .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Prop-1-en-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Prop-1-en-2-yl)morpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It can be used in the study of biological processes and as a building block for biologically active molecules.
Industry: It is used in the production of various industrial chemicals and as a solvent or corrosion inhibitor.
Wirkmechanismus
The mechanism of action of 2-(Prop-1-en-2-yl)morpholine involves its interaction with specific molecular targets. For example, it can act as an irreversible tyrosine-kinase inhibitor, affecting pathways involving HER-2 . Additionally, it may interact with other molecular targets, influencing various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Prop-2-yn-1-yl)morpholine: Another derivative with a prop-2-yn-1-yl group instead of a prop-1-en-2-yl group.
N-(Prop-2-en-1-yl)acetamide: A related compound with an acetamide group instead of a morpholine ring.
Uniqueness
2-(Prop-1-en-2-yl)morpholine is unique due to the presence of the prop-1-en-2-yl group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interactions with molecular targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H13NO |
---|---|
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
2-prop-1-en-2-ylmorpholine |
InChI |
InChI=1S/C7H13NO/c1-6(2)7-5-8-3-4-9-7/h7-8H,1,3-5H2,2H3 |
InChI-Schlüssel |
XTYKDEUKCJSSQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C1CNCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.